molecular formula C13H13N3O4 B11000945 N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

Cat. No.: B11000945
M. Wt: 275.26 g/mol
InChI Key: MDTOBHRDCXJGJR-UHFFFAOYSA-N
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Description

N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is a synthetic chemical derivative designed for preclinical research, particularly in the field of oncology and enzyme inhibition. This compound integrates a phthalazin-1(2H)-one core, a privileged scaffold in medicinal chemistry known for its significant biological activities . The molecular structure combines this heterocyclic system with a beta-alanine linker, a configuration that is analogous to other phthalazine-based derivatives which have demonstrated potent and selective anti-cancer properties through the inhibition of key kinase targets such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR) . The core phthalazinone moiety is established as a key pharmacophore for developing ATP-competitive kinase inhibitors. Research on closely related analogues has shown that such compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cell lines . For instance, one study reported a phthalazine-based compound that exhibited potent cytotoxicity against HCT-116 colon cancer cells with an IC50 value of 0.32 μM, and also inhibited VEGFR2 by 95.2% . Another study highlighted a similar derivative that acted as a selective anti-breast cancer agent against MDA-MB-231 cells by inhibiting EGFR-mediated apoptosis . The inclusion of the beta-alanine moiety in the structure is a strategic feature for researchers. In biochemical contexts, beta-alanine is a non-proteogenic amino acid and the rate-limiting precursor in the synthesis of carnosine, a dipeptide with intracellular buffering capabilities . When used as a linker in synthetic derivatives, it can influence the molecule's overall polarity, solubility, and potential for further conjugation, which are critical parameters in drug discovery for optimizing pharmacokinetic properties. This product is intended for research applications only, including but not limited to: in vitro cytotoxicity assays, enzyme inhibition studies (particularly on kinase targets like VEGFR2 and EGFR), investigation of apoptosis mechanisms, and as a building block or intermediate for the synthesis of more complex chemical libraries . It is supplied to qualified researchers for laboratory investigation. Not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

3-[[2-(1-oxophthalazin-2-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H13N3O4/c17-11(14-6-5-12(18)19)8-16-13(20)10-4-2-1-3-9(10)7-15-16/h1-4,7H,5-6,8H2,(H,14,17)(H,18,19)

InChI Key

MDTOBHRDCXJGJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Optimization

  • Catalyst Screening : DMAP (4-dimethylaminopyridine) enhances coupling efficiency by activating the carboxyl group.

  • Solvent Effects : Polar aprotic solvents like DMF improve reagent solubility but may require longer reaction times.

Spectroscopic Characterization

  • ¹H NMR : The acetyl linker’s methylene protons appear as triplets near δ 2.5–3.0 ppm, while β-alanine’s NH proton resonates at δ 6.8–7.2 ppm.

  • ¹³C NMR : The phthalazinone carbonyl carbon is observed at δ 158–160 ppm, and the acetyl carbonyl at δ 170–172 ppm.

Analytical Data Table

ParameterValue/ObservationReference
Melting Point154–156°C
IR (CO stretch)1,649 cm⁻¹
¹H NMR (DMSO-d₆)δ 8.28–7.15 (ArH)
Yield (DCC coupling)35–74%

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Hydrazine CyclizationHigh purity, scalableRequires harsh conditions
N-AlkylationChemoselective, mildModerate yields
Enzymatic β-AlanineEco-friendly, high yieldRequires specialized strains

Chemical Reactions Analysis

Types of Reactions

N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include ethyl chloroacetate, hydrazine, amino acid ester hydrochloride, and various amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various monopeptides and dipeptides, which have been shown to exhibit significant biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of phthalazine, including N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine, exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown effectiveness against breast cancer cells by inducing apoptosis through specific molecular interactions with proteins such as EGFR (Epidermal Growth Factor Receptor) .

Neuropharmacology

Beta-alanine, as part of the compound, has been linked to improvements in exercise performance by augmenting muscle carnosine concentrations. This effect is particularly beneficial in high-intensity sports, where beta-alanine supplementation has been shown to enhance endurance and reduce fatigue . The incorporation of beta-alanine into the compound may therefore extend its application in sports medicine and athletic performance enhancement.

Anti-inflammatory Properties

Research into related compounds has revealed anti-inflammatory effects, suggesting that this compound could also possess similar properties. The phthalazine structure is prevalent in many anti-inflammatory agents, making this compound a candidate for further exploration in inflammatory disease treatments .

Case Study 1: Anticancer Efficacy

A study focused on synthesizing phthalazine-based derivatives demonstrated that certain compounds could induce apoptosis in breast cancer cell lines significantly more than controls, suggesting a potential pathway for developing targeted cancer therapies .

Case Study 2: Performance Enhancement

Research on beta-alanine supplementation has consistently shown improvements in exercise performance metrics among athletes. This suggests that incorporating beta-alanine into therapeutic compounds may enhance their effectiveness in sports medicine applications .

Mechanism of Action

The mechanism of action of N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit EGFR, leading to apoptosis in cancer cells. The compound’s binding disposition towards EGFR protein has been highlighted in molecular docking studies .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison

Compound Molecular Weight Key Substituents Antimicrobial Activity (Zone of Inhibition, mm)
Target Compound ~350 (estimated) Phthalazinone, acetyl-beta-ala Not reported
Compound XII 832.4 Tetrabromo, azetidinone 8–12 (gram-negative)
Compound XVIII 667.0 Thioxothiazolidinone 15–18 (broad-spectrum)

Biological Activity

N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.

1. Chemical Structure and Synthesis

This compound is a derivative of beta-alanine, incorporating a phthalazine moiety which is known for its diverse biological properties. The synthesis typically involves the coupling of phthalazine derivatives with beta-alanine through acylation reactions, resulting in compounds with enhanced biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Cell Growth : Research indicates that compounds derived from phthalazine exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values as low as 0.57 µM against MDA-MB-231 breast cancer cells, indicating potent anti-cancer properties .
  • Modulation of Metabolic Pathways : Similar to beta-alanine, this compound may influence metabolic pathways by altering glycolytic and oxidative metabolism in cells, potentially leading to reduced cell proliferation and migration without inducing cytotoxicity .

3.1 Anti-Cancer Activity

A study synthesized various phthalazine-based derivatives, including this compound, and evaluated their cytotoxic effects on breast cancer cell lines. The results demonstrated that certain derivatives exhibited significant apoptosis induction via EGFR inhibition, suggesting a targeted approach for breast cancer treatment .

CompoundCell LineIC50 (µM)Mechanism of Action
12dMDA-MB-2310.57EGFR inhibition
11dMCF-72.1Apoptosis induction
12cMDA-MB-2311.89Cytotoxicity

3.2 Metabolic Effects

In vitro studies have shown that this compound can suppress both basal and peak extracellular acidification rate (ECAR), indicating a reduction in aerobic glycolysis in treated cells. This effect is coupled with an increase in glucose transporter 1 (GLUT1), suggesting a complex interaction with cellular metabolism .

4. Conclusion

This compound presents promising biological activities that warrant further investigation. Its potential as an anti-cancer agent through mechanisms involving apoptosis and metabolic modulation highlights its significance in therapeutic applications. Ongoing research will be crucial to fully elucidate its effects and potential clinical applications.

Q & A

Q. What are the standard synthetic methodologies for preparing N-[(1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine derivatives?

The synthesis typically involves coupling reactions between phthalazinone-acetyl intermediates and β-alanine derivatives. For example, 2-(1-oxophthalazin-2(1H)-yl)acetic acid can be activated using coupling reagents like 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) under anhydrous conditions. Solvents such as dimethylformamide (DMF) or dry dioxane are used, and reactions are monitored via thin-layer chromatography (TLC). Post-synthesis purification often involves recrystallization from solvents like ethanol or pet ether .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., C=O at ~1680–1700 cm⁻¹, NH at ~3180–3420 cm⁻¹) .
  • ¹H NMR (200–400 MHz) to confirm proton environments, such as aromatic protons (δ 7.2–7.7 ppm) and aliphatic CH₂ groups (δ 4.0–4.2 ppm) .
  • Elemental analysis to verify purity and stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. How is the in vitro cytotoxicity of these compounds assessed in cancer research?

Cytotoxicity is evaluated using cell lines like MCF7 (human breast adenocarcinoma). Compounds are dissolved in DMSO, diluted in culture media, and tested at concentrations ranging from 1–100 µg/mL. Viability is measured via assays such as MTT after 48–72 hours. Notably, derivatives with amide groups (e.g., compound 6d ) show higher activity (LC₅₀: 3.7–6.8 µg/mL) compared to esters or hydrazides, which may lack cell penetration .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or address data contradictions?

  • Halogenation : Bromine or chlorine substituents on aromatic rings improve antimicrobial and antitumor activity by increasing lipophilicity and target binding .
  • Amide vs. Ester Groups : Amides (e.g., 6a-d ) exhibit cytotoxicity due to stability and hydrogen-bonding capacity, while esters are inactive, likely due to rapid hydrolysis .
  • Contradictions : For example, a β-lactam derivative (XII ) shows weak gram-positive activity but moderate gram-negative effects, suggesting target specificity. Such discrepancies require dose-response studies and mode-of-action analyses (e.g., enzyme inhibition assays) .

Q. What reaction mechanisms underpin the synthesis of phthalazinone-acetyl intermediates?

  • Cycloaddition : Schiff bases react with chloroacetyl chloride in dry dioxane to form β-lactam derivatives via [2+2] cycloaddition, catalyzed by triethylamine .
  • Dithiocarbamate Formation : Hydrazide intermediates react with CS₂ and NH₄OH to form dithiocarbamates, confirmed by IR C=S absorption at ~1267 cm⁻¹ .

Q. How can reaction conditions be optimized to improve yields?

  • Solvent Choice : Dry benzene or dioxane minimizes side reactions in cycloadditions .
  • Catalysts : Triethylamine enhances nucleophilicity in aza-Michael additions .
  • Temperature : Refluxing (e.g., 7 hours for methyl iodide alkylation) ensures complete conversion, while room-temperature stirring is used for acid-sensitive steps .

Q. What strategies validate the biological activity of structurally complex derivatives?

  • Disc Diffusion Assays : For antimicrobial activity, compounds (1000 ppm in DMF) are tested against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Zones of inhibition >6 mm indicate potency .
  • SAR Studies : Comparing analogs with varying substituents (e.g., tetrabromo vs. dimethylphenyl groups) identifies pharmacophores. For instance, bromine atoms in XVI enhance biofilm disruption .

Q. How are computational tools applied to study structure-activity relationships (SAR)?

  • 3D Molecular Modeling : Software like Gaussian or Schrödinger Suite predicts electrostatic potentials and binding modes. Aromatic rings and halogen atoms often correlate with π-π stacking or hydrophobic interactions in target proteins .
  • Docking Studies : Phthalazinone derivatives are docked into enzymes like tyrosinase or DNA topoisomerases to rationalize activity differences .

Methodological Tables

Table 1. Key Spectral Data for Representative Derivatives

CompoundIR (C=O, cm⁻¹)¹H NMR (δ, ppm)Biological Activity
XII 1701, 16875.45 (d, CH-Cl), 7.26–7.67 (m)Moderate gram-negative effect
XVI 16636.99–7.67 (m), 10.0 (s, NH)Anticancer (MCF7 LC₅₀: 6.8 µg/mL)
XVIII 17144.15 (s, CH₂), 7.45–7.67 (m)Antimicrobial (Zone: 8 mm)

Table 2. Reaction Optimization Parameters

StepOptimal ConditionsYield Improvement
CycloadditionDry dioxane, 3 hr stirring67% → 75%
DithiocarbamationNH₄OH, CS₂, RT, 12 hr52% → 60%
MethylationDMF, methyl iodide, reflux 7 hr83% (no change)

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